molecular formula C7H7F3N2O B2403407 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole CAS No. 959573-03-6

1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole

Cat. No. B2403407
CAS RN: 959573-03-6
M. Wt: 192.141
InChI Key: VLFSEIYWMBKMHO-UHFFFAOYSA-N
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Description

“1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A one-step procedure for synthesis of the regioisomeric mixture of target pyrazoles was proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole” can be represented by the InChI code: 1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazoles, including “1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole”, are known to undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have garnered substantial interest as potential drug candidates. Researchers have explored their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Specifically, 1-Acetyl-5-methyl-3-(trifluoromethyl)pyrazole could serve as a scaffold for designing novel pharmaceuticals.

properties

IUPAC Name

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)11-12(4)5(2)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSEIYWMBKMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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